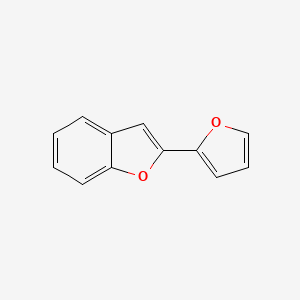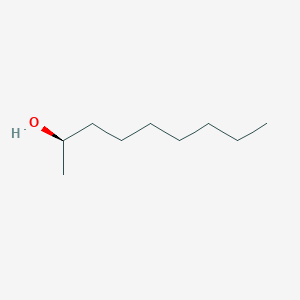
1,1,3,4,4,4-Hexafluorobut-2-ene
Vue d'ensemble
Description
1,1,3,4,4,4-Hexafluorobut-2-ene is a hydrofluoroolefin, a class of compounds known for their applications in various industrial and scientific fields. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is part of the fourth generation of fluorocarbon refrigerants and is considered environmentally friendly due to its low global warming potential (GWP) and zero ozone depletion potential (ODP) .
Méthodes De Préparation
The synthesis of 1,1,3,4,4,4-Hexafluorobut-2-ene can be achieved through several methods:
Hydrofluoroolefin Halogenation/Dehydrohalogenation: This method involves the halogenation of commercially available hydrofluoroolefins followed by dehydrohalogenation to produce the desired compound.
Cis-Selective Semi-Hydrogenation: Another method involves the cis-selective semi-hydrogenation of perfluoro-2-butyne using palladium-based catalysts.
Analyse Des Réactions Chimiques
1,1,3,4,4,4-Hexafluorobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various fluorinated products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to produce partially or fully hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where fluorine atoms are replaced by other halogens.
Cycloaddition: It can participate in cycloaddition reactions to form polyhalogenated heterocyclic compounds.
Common reagents used in these reactions include potassium hydroxide, palladium catalysts, and various halogenating agents. Major products formed from these reactions include 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes and 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes .
Applications De Recherche Scientifique
1,1,3,4,4,4-Hexafluorobut-2-ene has a wide range of applications in scientific research:
Biology: The compound’s stability and low toxicity make it suitable for use in biological studies, particularly in the development of new materials and compounds.
Industry: It is used as a refrigerant, foam expansion agent, and in medium-voltage electrical equipment as an alternative to sulfur hexafluoride (SF6) due to its low GWP and ODP
Mécanisme D'action
The mechanism of action of 1,1,3,4,4,4-Hexafluorobut-2-ene involves its interaction with various molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and stability, allowing it to participate in a range of chemical reactions. In industrial applications, it acts as a heat transfer fluid, converting low-temperature heat into useful work, which can then be converted into electricity .
Comparaison Avec Des Composés Similaires
1,1,3,4,4,4-Hexafluorobut-2-ene can be compared with other similar compounds such as:
1,1,1,4,4,4-Hexafluorobut-2-ene: This isomer has similar properties but differs in its molecular structure and reactivity.
Heptafluorobut-2-ene: Another fluorinated compound with similar applications but different chemical properties.
Tetrakis(trifluoromethyl)benzene: A
Propriétés
IUPAC Name |
(Z)-1,1,1,2,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-2(1-3(6)7)4(8,9)10/h1,3H/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVIWHSKXRWJJN-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\F)\C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B3043022.png)



